![molecular formula C16H14ClNO4 B5775538 4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid](/img/structure/B5775538.png)
4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid, also known as CPAB, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. CPAB belongs to a class of compounds known as nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in the inflammatory response. By inhibiting the activity of COX enzymes, 4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid is its ability to inhibit the activity of COX enzymes, which makes it a promising candidate for the treatment of inflammatory diseases. However, 4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid has also been shown to have some limitations, such as its potential to cause gastrointestinal side effects and its limited bioavailability.
Future Directions
There are several future directions for the research and development of 4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid. One potential direction is the development of more potent and selective COX inhibitors that have fewer side effects. Another direction is the investigation of the potential use of 4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid in the treatment of other diseases such as cancer and Alzheimer's disease. Additionally, further research is needed to better understand the mechanism of action of 4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid and its potential interactions with other drugs.
Synthesis Methods
The synthesis of 4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid involves the reaction of 4-aminobenzoic acid with 2-chlorophenylacetic acid in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI). The resulting intermediate is then treated with chloroacetyl chloride to form the final product, 4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid.
Scientific Research Applications
4-({[(2-chlorophenoxy)acetyl]amino}methyl)benzoic acid has been extensively studied for its potential use in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and cancer. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
4-[[[2-(2-chlorophenoxy)acetyl]amino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-13-3-1-2-4-14(13)22-10-15(19)18-9-11-5-7-12(8-6-11)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAZFCHVKRKNLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=CC=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[(2-Chlorophenoxy)acetyl]amino}methyl)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.